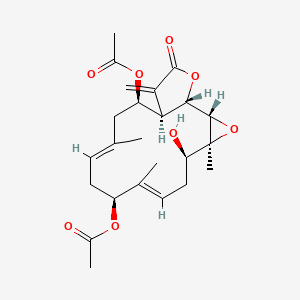
Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-((E)-2-(2,3'-bipyridin-6'-yl)vinyl)-1-methyl-3-oxododecahydronaphtho(2,3-C)furan-6-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCH-602539 is a small molecule drug that functions as a protease-activated receptor-1 antagonistSCH-602539 is primarily investigated for its ability to inhibit platelet aggregation and thrombosis, making it a promising candidate for the treatment of cardiovascular diseases .
Preparation Methods
The synthetic routes and reaction conditions for SCH-602539 are not extensively detailed in the available literature. it is known that SCH-602539 is a small molecule drug developed by Schering-Plough Corporation. The industrial production methods likely involve standard organic synthesis techniques used for small molecule drugs, including multi-step synthesis, purification, and characterization .
Chemical Reactions Analysis
SCH-602539 undergoes various chemical reactions, primarily focusing on its interaction with protease-activated receptor-1. The compound inhibits platelet aggregation in response to high-affinity thrombin receptor agonist peptide, indicating its role in blocking thrombin-mediated platelet activation pathways. The major products formed from these reactions are the inhibited platelet aggregation and reduced thrombosis .
Scientific Research Applications
SCH-602539 has been extensively studied for its antithrombotic and antiplatelet effects. It has shown dose-dependent inhibition of cyclic flow reductions in a Folts model of thrombosis in cynomolgus monkeys. The compound has also demonstrated synergistic effects when used in combination with cangrelor, a P2Y12 adenosine diphosphate receptor antagonist. These findings suggest that SCH-602539 could provide incremental clinical benefits in patients with atherothrombotic disease .
In addition to its cardiovascular applications, SCH-602539 has been explored for its potential to ameliorate early intestinal radiation toxicity. Studies have shown that the compound can reduce overall intestinal radiation injury and collagen accumulation, indicating its potential use in mitigating radiation-induced damage .
Mechanism of Action
SCH-602539 exerts its effects by selectively inhibiting protease-activated receptor-1. This receptor is activated by thrombin, a key enzyme in the coagulation cascade. By blocking this receptor, SCH-602539 prevents thrombin-mediated platelet activation, thereby reducing platelet aggregation and thrombosis. The molecular targets and pathways involved include the inhibition of high-affinity thrombin receptor agonist peptide-induced platelet aggregation .
Comparison with Similar Compounds
SCH-602539 is similar to other protease-activated receptor-1 antagonists, such as vorapaxar and atopaxar. Vorapaxar, also known as SCH-530348, is another selective protease-activated receptor-1 antagonist that has been studied for its antithrombotic effects. Atopaxar (E5555) is another compound in the same class that has shown promise in inhibiting thrombin-mediated platelet activation. The uniqueness of SCH-602539 lies in its specific molecular structure and its potential synergistic effects when used in combination with other antiplatelet agents .
References
Properties
| 618385-42-5 | |
Molecular Formula |
C28H33N3O4 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-1-methyl-3-oxo-9-[(E)-2-(5-pyridin-2-ylpyridin-2-yl)ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate |
InChI |
InChI=1S/C28H33N3O4/c1-3-34-28(33)31-21-10-11-22-19(14-21)15-24-26(17(2)35-27(24)32)23(22)12-9-20-8-7-18(16-30-20)25-6-4-5-13-29-25/h4-9,12-13,16-17,19,21-24,26H,3,10-11,14-15H2,1-2H3,(H,31,33)/b12-9+/t17-,19+,21-,22-,23+,24-,26+/m1/s1 |
InChI Key |
IHWKYASJAJITBL-MSGZWQTISA-N |
Isomeric SMILES |
CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC=CC=N5)[C@H](OC3=O)C |
SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=N5)C(OC3=O)C |
Canonical SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=N5)C(OC3=O)C |
synonyms |
SCH602539 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[(6-Ethoxy-2-quinolinyl)methyl]-1-(3-thiophenylmethyl)-2-piperazinyl]ethanol](/img/structure/B1255330.png)
![N-[4-(4-methylphenyl)-2-thiazolyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1255332.png)

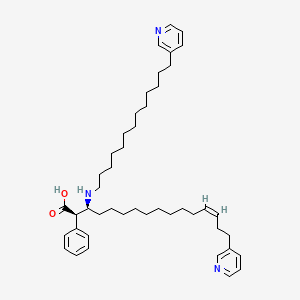
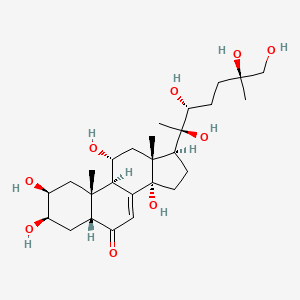
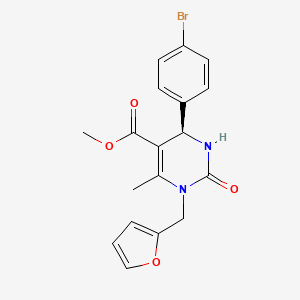
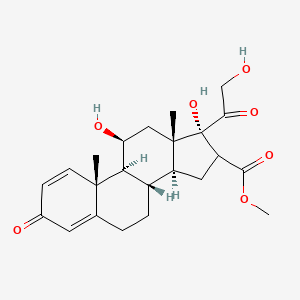
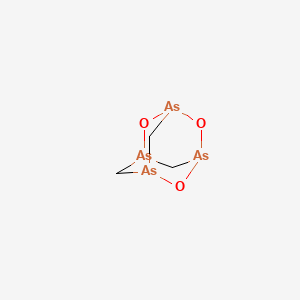
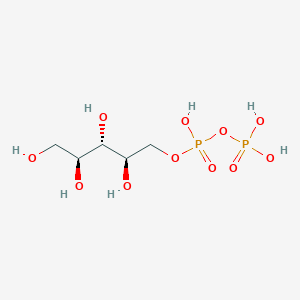
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[(4-chlorophenyl)methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1255343.png)
![(6E)-6-{[5-(benzylthio)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255345.png)
